2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine
Description
2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine is a bicyclic heterocyclic compound featuring a pyridine ring fused to a seven-membered azepine ring.
Properties
Molecular Formula |
C9H11BrN2 |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
2-bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine |
InChI |
InChI=1S/C9H11BrN2/c10-9-5-4-7-8(12-9)3-1-2-6-11-7/h4-5,11H,1-3,6H2 |
InChI Key |
SISIHSMGPGUDCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2=C(C1)N=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine typically involves multiple steps. One common synthetic route starts with the chlorination of 9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinoline, followed by bromination using hydrobromic acid to yield the target compound . Industrial production methods may vary, but they generally follow similar multi-step processes to ensure high purity and yield.
Chemical Reactions Analysis
2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include hydrobromic acid, methanesulfonic acid, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties
Chemical Research: It serves as a precursor for the synthesis of more complex heterocyclic compounds, which are of interest in organic chemistry.
Mechanism of Action
The mechanism of action of 2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, emphasizing differences in substituents, ring systems, and physicochemical properties:
Key Properties of this compound
- Molecular Weight : 229.10 g/mol
- Lipophilicity : Predicted LogP ~2.1 (estimated from bromine’s contribution)
- Reactivity : Bromine acts as a leaving group, enabling nucleophilic substitution or metal-catalyzed coupling reactions .
Biological Activity
2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine is a heterocyclic compound notable for its complex fused ring structure and potential therapeutic applications. With a molecular formula of and a molecular weight of approximately 227.1 g/mol, this compound has garnered attention for its biological activities, particularly in the context of neuropharmacology and oncology.
Chemical Structure and Properties
The compound features a bromine substituent at the second position of the pyridoazepine framework, which influences its chemical reactivity and biological interactions. Its unique structure allows for specific binding to various biological targets, making it a subject of interest in medicinal chemistry.
Dopamine Receptor Interaction
Research indicates that this compound acts as a ligand for dopamine receptors, particularly the D3 receptor subtype. This interaction suggests potential applications in treating psychiatric disorders such as schizophrenia and substance abuse disorders. The compound's binding affinity and selectivity for these receptors are crucial for understanding its therapeutic potential.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit specific enzymes related to cell proliferation and induce apoptosis in cancer cells. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor cell growth via mechanisms such as synthetic lethality associated with PARP-1 inhibition .
Case Studies
- Dopamine D3 Receptor Studies : In vitro studies have demonstrated that this compound exhibits high selectivity for the D3 receptor compared to other dopamine receptor subtypes. This selectivity is essential for minimizing side effects associated with broader dopamine receptor activation.
- Anticancer Activity : A recent study highlighted that derivatives of this compound displayed significant inhibitory activity on A549 lung cancer cells with IC50 values in the low micromolar range. Flow cytometry analyses indicated that these compounds could effectively induce apoptosis by modulating caspase activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Methyl-5H-pyrido[3,2-b]azepine | Methyl group at position 5 | Altered biological activity |
| 6-Hydroxy-5H-pyrido[3,2-b]azepine | Hydroxyl group at position 6 | Potentially enhanced solubility |
| 5H-Pyrido[3,4-b]azepine | Different ring fusion pattern | Distinct pharmacological profiles |
The table above illustrates how structural modifications can significantly impact the biological activity of compounds related to this compound.
The mechanism by which this compound exerts its effects involves modulation of neurotransmitter systems through its interaction with dopamine receptors. Additionally, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
